molecular formula C6H4ClN3 B6279128 5-chloroimidazo[1,5-c]pyrimidine CAS No. 1784517-54-9

5-chloroimidazo[1,5-c]pyrimidine

Cat. No.: B6279128
CAS No.: 1784517-54-9
M. Wt: 153.57 g/mol
InChI Key: VUGPGHQKAFBNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloroimidazo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the imidazopyrimidine family, which is known for its diverse applications in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloroimidazo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-imidazole-4-carboxamide with 1,3-diketones or malondialdehyde derivatives . The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-chloroimidazo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
5-Chloroimidazo[1,5-c]pyrimidine derivatives are part of a broader class of pyrazolo[1,5-a]pyrimidines known for their anticancer properties. Research indicates that these compounds can act as selective protein inhibitors and exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that the incorporation of halogen atoms enhances the biological activity of these scaffolds, making them effective in targeting cancerous cells .

Antiviral and Antimicrobial Properties
These derivatives also demonstrate antiviral and antimicrobial activities. The imidazo[1,5-c]pyrimidine scaffold has been linked to the inhibition of viral replication and bacterial growth. In vitro studies have reported potent antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for infectious diseases .

Psychopharmacological Effects
Another area of interest is the psychopharmacological potential of this compound derivatives. Some compounds within this class have shown anxiolytic properties, suggesting their utility in treating anxiety disorders. The structural modifications to the imidazo[1,5-c]pyrimidine core can lead to varied pharmacological profiles, enhancing their effectiveness in psychiatric applications .

Material Science Applications

In addition to medicinal uses, this compound is being explored for its material properties:

  • Fluorescent Properties : Compounds in this class have been investigated for their photophysical characteristics, making them suitable candidates for applications in optoelectronics and as fluorescent probes in biological imaging .
  • Chemosensor Development : The unique electronic properties of imidazo[1,5-c]pyrimidines lend themselves to development as chemosensors for detecting various analytes. Their ability to undergo conformational changes upon interaction with target molecules enhances their sensitivity and selectivity .

Case Study 1: Anticancer Activity

A study by Tiwari et al. demonstrated the effectiveness of a series of pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The results indicated that modifications at specific positions on the imidazo scaffold significantly enhanced cytotoxicity compared to unmodified compounds .

Case Study 2: Antibacterial Efficacy

In another research effort focused on antimicrobial activity, a library of imidazo[1,2-α]pyrimidine derivatives was synthesized and tested against various bacterial strains. Several derivatives exhibited potent activity against resistant strains of Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of 5-chloroimidazo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another member of the imidazopyrimidine family with similar biological activities.

    Imidazo[1,2-c]pyrimidine: A closely related compound with comparable chemical properties.

Uniqueness

5-chloroimidazo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 5-position, which imparts distinct chemical reactivity and biological activity .

Biological Activity

5-Chloroimidazo[1,5-c]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neurological effects, along with detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4ClN3C_6H_4ClN_3, with a molecular weight of approximately 155.57 g/mol. The presence of a chlorine atom at the 5-position contributes to its unique chemical properties, enhancing its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,5-c]pyrimidine exhibit significant antimicrobial properties. A study evaluated various compounds against common pathogens:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL
This compoundCandida albicans64 µg/mL

These results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth:

  • Mechanism of Action : The compound acts by inhibiting key kinases involved in cell signaling pathways critical for cancer cell survival and proliferation.
  • Case Study : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 20 µM .

Neurological Effects

Recent investigations have identified the potential of imidazo[1,5-c]pyrimidines as modulators of neurotransmitter receptors. Specifically, studies have shown that these compounds can act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors:

  • In Vivo Studies : In animal models, administration of the compound demonstrated anticonvulsant effects in seizure models (e.g., corneal kindling and pentylenetetrazole models), indicating its potential for treating epilepsy .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to various biological targets:

Target EnzymeBinding Affinity (kcal/mol)
AMPAR-9.2
Cyclin-dependent kinase (CDK)-8.7

These findings suggest that the compound may effectively inhibit these targets, contributing to its biological activity .

Properties

CAS No.

1784517-54-9

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

5-chloroimidazo[1,5-c]pyrimidine

InChI

InChI=1S/C6H4ClN3/c7-6-9-2-1-5-3-8-4-10(5)6/h1-4H

InChI Key

VUGPGHQKAFBNDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=CN=C2)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.